3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
Description
This compound features a benzoxazolone core substituted with a chlorine atom at the 5-position and a propanamide linker connected to a 4-(trifluoromethoxy)phenyl group. The benzoxazolone moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the trifluoromethoxy group enhances lipophilicity and bioavailability. The chlorine atom likely improves target affinity and modulates electronic properties. Structural analogs of this compound have been explored as enzyme inhibitors, receptor antagonists, and anticancer agents, making it a candidate for further pharmacological studies.
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4/c18-10-1-6-14-13(9-10)23(16(25)26-14)8-7-15(24)22-11-2-4-12(5-3-11)27-17(19,20)21/h1-6,9H,7-8H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOKYSGIRMLKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide typically involves a multi-step process:
Step 1: Formation of the 5-chloro-2-oxobenzo[d]oxazole scaffold through cyclization reactions involving appropriate precursors under controlled temperatures and catalysts.
Step 2: Introduction of the N-(4-(trifluoromethoxy)phenyl)propanamide moiety via amide coupling reactions, utilizing reagents like coupling agents (e.g., EDC, HATU) and appropriate solvents.
Step 3: Purification of the final product through crystallization, column chromatography, or recrystallization methods to achieve high purity.
Industrial Production Methods: On an industrial scale, this compound is produced using optimized and scalable synthetic routes to ensure cost-effectiveness and high yield. Key steps may involve:
Employing automated reactors for precise control over reaction conditions.
Using robust purification techniques such as high-performance liquid chromatography (HPLC).
Implementing quality control measures to monitor the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols under mild conditions.
Oxidation Reactions: It can be oxidized using reagents like hydrogen peroxide or other peroxides under controlled conditions.
Reduction Reactions: Reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Aqueous or non-aqueous hydrogen peroxide solutions at ambient or slightly elevated temperatures.
Reduction Reactions: Anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed:
Substitution reactions yield various substituted derivatives with potential biological activities.
Oxidation and reduction reactions produce oxidized or reduced analogs, respectively, which may have different properties and applications.
Scientific Research Applications
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules with potential pharmaceutical properties.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors, to elucidate its biological effects.
Medicine: Explored as a lead compound in the development of new therapeutic agents, particularly in areas like oncology and infectious diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide exerts its effects involves:
Molecular Targets: Interacting with specific enzymes, receptors, or signaling pathways within cells.
Pathways Involved: Modulating pathways related to cell proliferation, apoptosis, or other cellular processes depending on its application and target.
Comparison with Similar Compounds
Structural Features
Key structural differences among analogs lie in:
Benzoxazolone substituents : The target compound has a 5-chloro substitution, whereas others like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 3) lack this group.
Phenyl group modifications : The trifluoromethoxy (OCF₃) group in the target compound contrasts with trifluoromethyl (CF₃) in Compound 3 or iodophenyl/fluorophenyl groups in derivatives (e.g., 2s, 2t).
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Melting Points : Analogs like 57a (101–103°C, ) and Compound 3 (yellowish solid) suggest that the target compound’s 5-Cl substitution may elevate its melting point due to enhanced crystallinity.
Spectral Data
Table 2: NMR and HRMS Comparison
*Predicted based on analogs in , and 7.
Biological Activity
The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a derivative of benzoxazole, which has garnered attention due to its potential biological activities, particularly in the fields of analgesic and anti-inflammatory research. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structure features a benzoxazole core substituted with a chloro group and a trifluoromethoxy phenyl moiety. The presence of these functional groups is crucial for its biological activity.
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of benzoxazole, including the compound , exhibit significant analgesic and anti-inflammatory activities. A study involving various derivatives demonstrated that compounds similar to 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide showed potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: COX Inhibition Activity of Related Compounds
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 26 | 34.5 |
| Indomethacin | 69 | 78 |
| Compound B | 20 | 35 |
This table summarizes the inhibitory effects on COX-1 and COX-2 enzymes for selected compounds, indicating that the analyzed derivatives possess substantial anti-inflammatory properties, making them potential candidates for further development as therapeutic agents.
The mechanism by which these compounds exert their effects involves the inhibition of prostaglandin synthesis, which is crucial in mediating pain and inflammation. The chloro and trifluoromethoxy substituents likely enhance binding affinity to target enzymes, thus improving efficacy.
Case Studies
In a preliminary screening study, several derivatives were synthesized and evaluated for their analgesic effects using animal models. The study found that none of the tested compounds caused gastric lesions or bleeding, which is a common side effect associated with many non-steroidal anti-inflammatory drugs (NSAIDs). This safety profile is particularly noteworthy.
Case Study Findings:
- Compound E exhibited significant analgesic activity comparable to standard analgesics without adverse gastrointestinal effects.
- Compound F was noted for its selective inhibition of COX-2 over COX-1, suggesting a lower risk for gastrointestinal complications.
Additional Biological Activities
Beyond analgesic and anti-inflammatory effects, benzoxazole derivatives have been reported to exhibit antimicrobial properties. For example, studies have shown selective antibacterial activity against Gram-positive bacteria:
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound G | Bacillus subtilis | 32 µg/mL |
| Compound H | Escherichia coli | >64 µg/mL |
These findings suggest that the compound may also have potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
